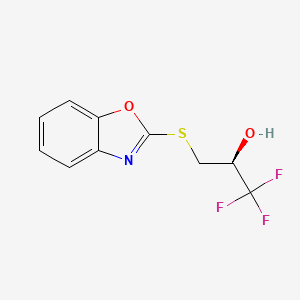

(2S)-3-(1,3-苯并恶唑-2-基硫烷基)-1,1,1-三氟-2-丙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(2S)-3-(1,3-benzoxazol-2-ylsulfanyl)-1,1,1-trifluoro-2-propanol” is a chiral alcohol with the CAS Number: 477713-88-5 . It has a molecular weight of 263.24 and its IUPAC name is "(2S)-3-(1,3-benzoxazol-2-ylsulfanyl)-1,1,1-trifluoro-2-propanol" .

Molecular Structure Analysis

The InChI code for this compound is “1S/C10H8F3NO2S/c11-10(12,13)8(15)5-17-9-14-6-3-1-2-4-7(6)16-9/h1-4,8,15H,5H2/t8-/m1/s1” and the InChI key is "LPPSBUZMLPQOBT-MRVPVSSYSA-N" .科学研究应用

- The compound’s benzoxazole moiety imparts fluorescence properties, making it suitable for use as a fluorescent probe or sensor. Researchers have employed it to detect specific biological molecules, ions, or cellular processes. Its fluorescence can be harnessed for imaging studies, such as tracking cellular localization or monitoring enzymatic activity .

- (2S)-3-(1,3-benzoxazol-2-ylsulfanyl)-1,1,1-trifluoropropan-2-ol (often referred to as BBOT) serves as a versatile building block for synthesizing scintillation materials. These materials are crucial in radiation detection, such as gamma-ray spectroscopy and positron emission tomography (PET). BBOT enhances the efficiency of light emission upon interaction with ionizing radiation, aiding in accurate measurements .

- OLEDs are widely used in displays and lighting applications. BBOT derivatives have been investigated as potential emissive materials due to their favorable photophysical properties. By incorporating BBOT-based compounds into OLED devices, researchers aim to improve efficiency, color purity, and stability .

- The trifluoropropanol group in BBOT can participate in photochemical reactions. Researchers have explored its use as a photocatalyst or co-catalyst in organic transformations. These reactions include C–C bond formation, oxidation, and reduction processes under light irradiation .

- The chiral center in BBOT provides an opportunity for enantioselective synthesis. It can serve as a ligand in transition metal-catalyzed reactions, enabling the creation of chiral molecules with high selectivity. Applications range from pharmaceutical intermediates to natural product synthesis .

- Researchers have explored BBOT derivatives in supramolecular chemistry. The benzoxazole scaffold can act as a host molecule, forming inclusion complexes with guest molecules. These interactions have implications in drug delivery, molecular recognition, and self-assembly .

Fluorescent Probes and Sensors

Scintillation Materials

Organic Light-Emitting Diodes (OLEDs)

Photocatalysis and Photochemical Reactions

Chiral Ligands in Asymmetric Synthesis

Supramolecular Chemistry and Host–Guest Interactions

安全和危害

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

属性

IUPAC Name |

(2S)-3-(1,3-benzoxazol-2-ylsulfanyl)-1,1,1-trifluoropropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO2S/c11-10(12,13)8(15)5-17-9-14-6-3-1-2-4-7(6)16-9/h1-4,8,15H,5H2/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPPSBUZMLPQOBT-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)SCC(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(O2)SC[C@H](C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-3-(1,3-benzoxazol-2-ylsulfanyl)-1,1,1-trifluoropropan-2-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl]oxy}-3-methoxybenzaldehyde](/img/structure/B2567335.png)

![2-[6-chloro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2567336.png)

![7-Fluoro-2-methyl-3-[(1-quinoxalin-2-ylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2567337.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2567338.png)

![1-(4-isopropylbenzyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B2567341.png)

![1-(azepan-1-yl)-2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2567351.png)

![4-chloro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2567358.png)